1-Chloro-1-ethoxyethane 1-Chloro-1-ethoxyethane
Brand Name: Vulcanchem
CAS No.: 7081-78-9
VCID: VC3881561
InChI: InChI=1S/C4H9ClO/c1-3-6-4(2)5/h4H,3H2,1-2H3
SMILES: CCOC(C)Cl
Molecular Formula: C4H9ClO
Molecular Weight: 108.57 g/mol

1-Chloro-1-ethoxyethane

CAS No.: 7081-78-9

Cat. No.: VC3881561

Molecular Formula: C4H9ClO

Molecular Weight: 108.57 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-ethoxyethane - 7081-78-9

Specification

CAS No. 7081-78-9
Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol
IUPAC Name 1-chloro-1-ethoxyethane
Standard InChI InChI=1S/C4H9ClO/c1-3-6-4(2)5/h4H,3H2,1-2H3
Standard InChI Key URGLIMIKUNFFMT-UHFFFAOYSA-N
SMILES CCOC(C)Cl
Canonical SMILES CCOC(C)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central ethane backbone substituted with an ethoxy (-OCH₂CH₃) and chlorine atom on the same carbon, resulting in the IUPAC name (1S)-1-chloro-1-ethoxyethane . Its stereochemistry is defined by the chiral center at the substituted carbon, as evidenced by the SMILES notation CCO[C@H](C)Cl . The three-dimensional structure adopts a tetrahedral geometry around the chiral carbon, with computed bond angles and lengths consistent with analogous chloroethers .

Table 1: Key Identifiers of 1-Chloro-1-ethoxyethane

PropertyValueSource
CAS Registry Number7081-78-9
Molecular FormulaC₄H₉ClO
Molecular Weight108.57 g/mol
InChI KeyURGLIMIKUNFFMT-UHFFFAOYSA-N
EINECS Number230-378-4

Nomenclature and Synonyms

The compound is systematically named following IUPAC guidelines as (1-chloroethyl) ethyl ether . Alternative designations include:

  • 1-Chloro-1-ethoxyethane

  • Ethyl 1-chloroethyl ether

  • 1-Chloroethyl ethyl ether

Regional nomenclature variants include the German 1-Chlor-1-ethoxyethan and French 1-Chloro-1-éthoxyéthane .

Physical and Chemical Properties

Thermodynamic Parameters

1-Chloro-1-ethoxyethane is a volatile liquid at standard conditions, with a boiling point of 93.5°C at 760 mmHg and a density of 0.963 g/cm³ . Its flash point of 21.4°C classifies it as flammable , necessitating careful handling.

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point93.5°C
Density (20°C)0.963 g/cm³
Refractive Index1.396
LogP (Octanol-Water)1.607
Vapor PressureNot reported-

Solubility and Reactivity

The compound’s solubility in water is expected to be low due to its hydrophobic ethoxy group and nonpolar chloro substituent. It is miscible with common organic solvents like diethyl ether and dichloromethane . Reactivity is dominated by the labile chlorine atom, which participates in nucleophilic substitutions .

Synthesis and Production

Zinc-Catalyzed Acetal Halogenation

A high-yield (>95%) method involves reacting diethyl acetal with acetyl chloride in the presence of catalytic ZnCl₂ . The reaction proceeds via intermediate oxonium ion formation, followed by chloride attack:
(CH₃CH₂O)₂CHCH₃ + CH₃COCl → CH₃CH₂OCHClCH₃ + CH₃COOCH₂CH₃\text{(CH₃CH₂O)₂CHCH₃ + CH₃COCl → CH₃CH₂OCHClCH₃ + CH₃COOCH₂CH₃}

Alternative Routes

  • Friedel-Crafts Alkylation: Employing chloroethyl ethers with aromatic substrates under AlCl₃ catalysis .

  • Gas-Phase Chlorination: Ethoxyethane treated with Cl₂ under UV light, though this method yields regioisomeric mixtures .

Chemical Reactions and Applications

Nucleophilic Substitution

The chlorine atom undergoes SN2 displacement with nucleophiles like hydroxide or amines, forming ethoxyethanol derivatives . For example:
CCl(OCH₂CH₃)CH₃ + KOH → COH(OCH₂CH₃)CH₃ + KCl\text{CCl(OCH₂CH₃)CH₃ + KOH → COH(OCH₂CH₃)CH₃ + KCl}

Electrophilic Additions

In acidic media, the compound acts as an electrophile in benzopyrylium salt synthesis. Reaction with 3,4-dimethoxyphenylacetone yields heterocyclic cations used in dye manufacturing .

Industrial Applications

  • Intermediate in Agrochemicals: Precursor to herbicides like chlorophenoxy ethers .

  • Pharmaceutical Synthesis: Building block for N-chloroamine derivatives with antimicrobial activity .

ParameterData AvailabilitySource
Oral LD₅₀Not available
Skin IrritationNo data
CarcinogenicitySuspected (analogs)

Regulatory Status

1-Chloro-1-ethoxyethane is listed in the TSCA Inventory (United States) and EINECS (Europe) . Workplace exposure limits are undefined, but the compound’s volatility warrants fume hood use .

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